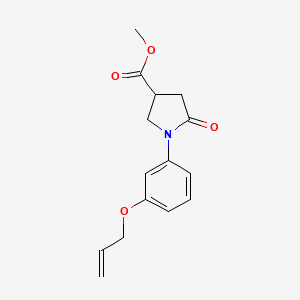
Methyl 1-(3-(allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-(allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring with a carboxylate ester group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-(allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-(allyloxy)benzaldehyde, which is then subjected to a condensation reaction with a suitable amine to form the corresponding Schiff base. This intermediate is subsequently cyclized under acidic conditions to yield the pyrrolidine ring. The final step involves esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-(allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(3-(allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1-(3-(allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 1-(3-(allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 1-(3-(methoxy)phenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure but with a methoxy group instead of an allyloxy group.
Methyl 1-(3-(ethoxy)phenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure but with an ethoxy group instead of an allyloxy group.
The uniqueness of this compound lies in the presence of the allyloxy group, which can impart different chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
methyl 5-oxo-1-(3-prop-2-enoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-3-7-20-13-6-4-5-12(9-13)16-10-11(8-14(16)17)15(18)19-2/h3-6,9,11H,1,7-8,10H2,2H3 |
InChI Key |
FYVAWLJPEKJHJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















